
dealing with poor bioavailability of CG-806 in
mice

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CG-806

Cat. No.: B606623 Get Quote

Technical Support Center: CG-806 (Luxeptinib)
Welcome to the technical support center for CG-806 (Luxeptinib). This resource is designed to

assist researchers, scientists, and drug development professionals in addressing challenges

related to the experimental use of CG-806 in mice, with a particular focus on overcoming its

poor oral bioavailability.

Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and

administration of CG-806 in mice.
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Problem Potential Cause(s) Recommended Solution(s)

Inconsistent or low drug

exposure in plasma after oral

gavage.

Poor aqueous solubility of CG-

806 leading to incomplete

dissolution and absorption.

Formulation Optimization: A

proven formulation for in vivo

studies in mice is to use CG-

806 that has been co-

micronized with 2.5% w/w

sodium lauryl sulfate (SLS).[1]

This formulation enhances

dissolution and subsequent

absorption. Vehicle Selection:

If co-micronized material is

unavailable, consider

formulating a suspension in a

vehicle suitable for poorly

soluble compounds, such as

0.5% carboxymethylcellulose

(CMC) or a lipid-based vehicle.

Ensure the suspension is

homogenous by vigorous

vortexing or sonication

immediately before each

administration.

Difficulty in preparing a

homogenous suspension for

oral gavage.

The compound is hydrophobic

and clumps together in

aqueous vehicles.

Wetting the Powder: Before

adding the full volume of the

vehicle, create a paste by

adding a small amount of the

vehicle to the CG-806 powder.

This helps to wet the particles

and allows for a more uniform

dispersion. Use of Surfactants:

As indicated by the co-

micronization with SLS, the

use of a surfactant is

beneficial. A small amount of a

biocompatible surfactant like

Tween-80 can be added to the
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vehicle to improve the

wettability and stability of the

suspension.

High variability in experimental

results between animals.

Inconsistent dosing due to an

inhomogeneous suspension.

Stress from the gavage

procedure affecting the

biological outcome.

Ensure Homogeneity: Vortex

the suspension immediately

before drawing each dose to

ensure that each animal

receives the same

concentration of the drug.

Refine Gavage Technique:

Ensure all personnel are

proficient in oral gavage to

minimize stress and prevent

accidental administration into

the trachea. For long-term

studies, consider alternative,

less stressful methods of oral

administration.

No observable therapeutic

effect at previously reported

doses.

Sub-optimal drug exposure

due to poor bioavailability of

the formulation used.

Pharmacokinetic (PK)

Analysis: If possible, conduct a

pilot PK study to determine the

plasma concentration of CG-

806 achieved with your

formulation. This will help to

correlate drug exposure with

the observed efficacy. Dose

Escalation: If PK analysis is

not feasible, a dose-escalation

study may be necessary to

identify the dose that provides

a therapeutic effect with your

specific formulation.

Frequently Asked Questions (FAQs)
Q1: What is a recommended formulation for CG-806 for oral administration in mice?
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A1: Based on published preclinical studies, a formulation of CG-806 co-micronized with 2.5%

w/w sodium lauryl sulfate (SLS) has been used successfully for oral gavage in mice.[1] This

formulation was also used in a Phase I clinical trial, indicating its relevance for achieving

adequate exposure.[1]

Q2: What are some alternative vehicles for suspending CG-806 if co-micronized material is not

available?

A2: For poorly soluble compounds like CG-806, common vehicles for creating a suspension for

oral gavage in mice include:

0.5% Carboxymethylcellulose (CMC) in water or saline.

Corn oil or other lipid-based vehicles.

A multi-component solvent system, for example, a mixture of DMSO, PEG300, Tween-80,

and saline, can be used to create a solution, though care must be taken to ensure the final

concentration of DMSO is non-toxic.

Q3: What are the reported oral doses of CG-806 used in mouse models?

A3: In a xenograft model of human acute myeloid leukemia (AML), mice were dosed orally

twice daily (BID) with CG-806 at doses ranging from 10 to 300 mg/kg.[1][2]

Q4: What kind of plasma concentrations can be expected in mice after oral administration of

CG-806?

A4: Continuous oral administration of CG-806 every 12 hours at a dose that yielded a mean

minimum plasma concentration (Cmin) of 1.0 ± 0.3 µmol/L has been shown to result in strong

antitumor activity in mice.[1][3][4]

Q5: Are there less stressful alternatives to oral gavage for administering CG-806 to mice?

A5: Yes, for long-term studies, less stressful methods can be considered to improve animal

welfare and reduce experimental variability. These include:
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Medicated Diet or Jelly: Incorporating the drug into a palatable diet gel or jelly can allow for

voluntary consumption. This method can provide a more controlled and less stressful means

of chronic dosing.

Formulation in Drinking Water: If the compound's stability and solubility in water are

sufficient, it can be administered via the drinking water. However, this method can lead to

less precise dosing as water consumption can vary between animals.

Quantitative Data Summary
Table 1: In Vivo Dosing and Pharmacokinetic Parameters of CG-806 in Mice

Animal Model
Dosing
Regimen

Formulation
Observed
Plasma
Concentration

Reference

BALB/c nu/nu

mice with MV4-

11 xenografts

10, 30, 100, or

300 mg/kg, twice

daily (BID) by

oral gavage for

28 days

Co-micronized

with 2.5% w/w

sodium lauryl

sulfate

A mean Cmin of

1.0 ± 0.3 µmol/L

was associated

with strong

antitumor activity.

[1][3][4]

[1][2]

Experimental Protocols
Protocol 1: Preparation and Administration of CG-806 (Co-micronized Formulation) via Oral

Gavage

Materials:

CG-806 co-micronized with 2.5% w/w sodium lauryl sulfate.

Vehicle (e.g., sterile water or 0.5% CMC).

Appropriate personnel protective equipment (PPE).

Balance, weigh boats, spatulas.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9256809/
https://www.researchgate.net/publication/360331564_Luxeptinib_CG-806_targets_FLT3_and_clusters_of_kinases_operative_in_acute_myeloid_leukemia
https://pubmed.ncbi.nlm.nih.gov/35499387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9256809/
https://d1io3yog0oux5.cloudfront.net/_5489fff71186911b37876c5755d97eb9/aptose/db/841/6850/file/EHA2019+CG806+poster_Final.pdf
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile tubes for formulation.

Vortex mixer and/or sonicator.

Syringes and proper gauge gavage needles.

Procedure:

1. Calculate the required amount of the co-micronized CG-806 powder based on the desired

dose (mg/kg), the average weight of the mice, and the dosing volume (typically 5-10

mL/kg).

2. Accurately weigh the required amount of the powder.

3. In a sterile tube, add the powder.

4. Add the desired volume of the vehicle to the tube.

5. Vortex vigorously for 2-5 minutes to ensure a homogenous suspension. If needed, use a

sonicator for a short period to aid in dispersion.

6. Visually inspect the suspension for homogeneity before each administration.

7. Administer the suspension to the mice via oral gavage using a proper technique to ensure

the dose is delivered to the stomach and to minimize stress and risk of injury.

8. Vortex the suspension between each animal to maintain homogeneity.

Visualizations
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Troubleshooting Workflow for Poor Bioavailability

Inconsistent/Low In Vivo Efficacy

Is the formulation optimized for a poorly soluble compound?

Use co-micronized CG-806 with 2.5% SLS

Yes

Prepare a suspension in 0.5% CMC or a lipid-based vehicle

No

Is the suspension homogenous before each dose?

Vortex vigorously before each administration

No

Conduct a pilot PK study to assess exposure

Yes

Improved and Consistent In Vivo Results

Click to download full resolution via product page

Caption: Troubleshooting workflow for addressing poor bioavailability of CG-806.
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CG-806 (Luxeptinib) Signaling Pathway Inhibition

CG-806 (Luxeptinib)

FLT3 (Wild-type and mutants)

inhibits

BTK

inhibits

Aurora Kinases

inhibits

Downstream Signaling
(e.g., STAT5, AKT, ERK)

Downstream Signaling
(e.g., PLCγ2, NF-κB) Cell Cycle Progression

Apoptosis Cell Cycle Arrest

Click to download full resolution via product page

Caption: Simplified signaling pathway of CG-806 (Luxeptinib).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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